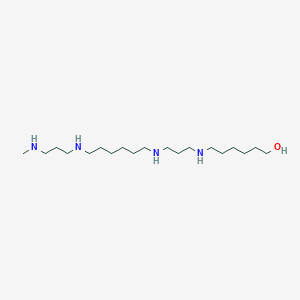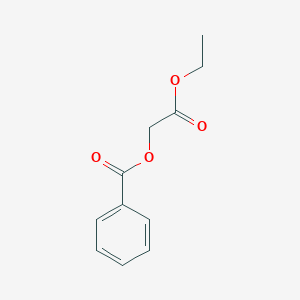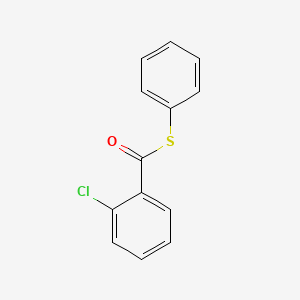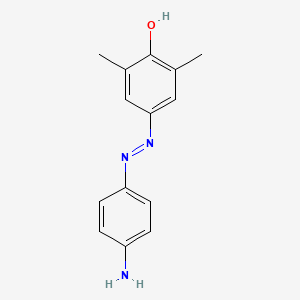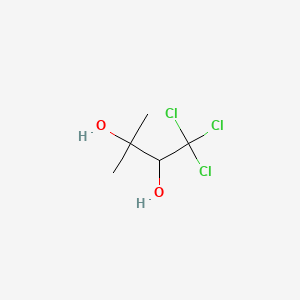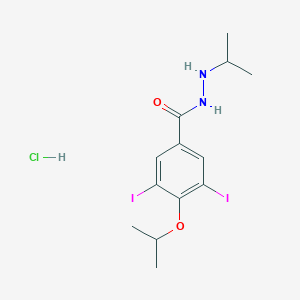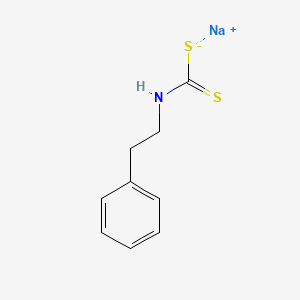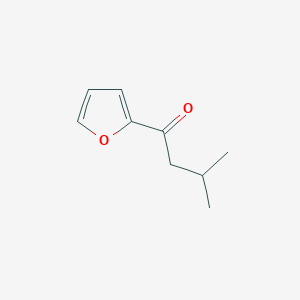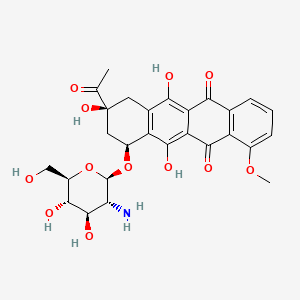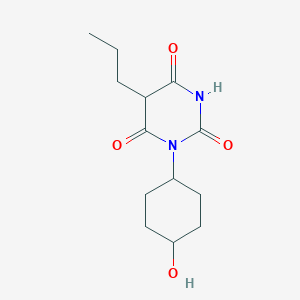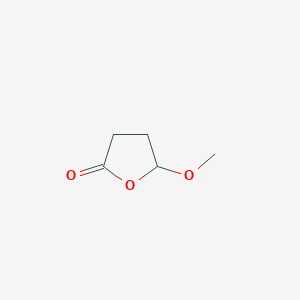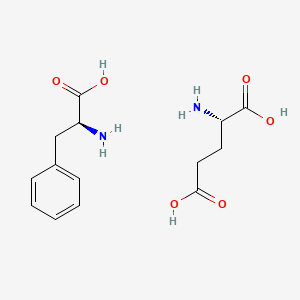
4-Piperidinone, 3-methyl-1-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinone, 3-methyl-1-(2-propenyl)-: is a piperidinone derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidinones are known for their significant role in the synthesis of various pharmaceuticals and biologically active compounds. The presence of the 3-methyl and 1-(2-propenyl) substituents in this compound adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinone, 3-methyl-1-(2-propenyl)- can be achieved through several methods, including:
Cyclization Reactions: Starting from appropriate precursors such as 3-methyl-1-(2-propenyl)-4-piperidone, cyclization can be induced under acidic or basic conditions to form the desired piperidinone structure.
Hydrogenation: Hydrogenation of pyridine derivatives using catalysts like cobalt, ruthenium, or nickel can lead to the formation of piperidinone derivatives.
Industrial Production Methods: Industrial production often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinone, 3-methyl-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkyl halides.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidinones with various functional groups.
Scientific Research Applications
4-Piperidinone, 3-methyl-1-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 3-methyl-1-(2-propenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
Comparison with Similar Compounds
4-Piperidinone, 1-methyl-: Another piperidinone derivative with a methyl group at the nitrogen atom.
4-Piperidinone, 3-methyl-1-(phenylmethyl)-: A similar compound with a phenylmethyl group instead of the 2-propenyl group.
Uniqueness: 4-Piperidinone, 3-methyl-1-(2-propenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-propenyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
18519-93-2 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-methyl-1-prop-2-enylpiperidin-4-one |
InChI |
InChI=1S/C9H15NO/c1-3-5-10-6-4-9(11)8(2)7-10/h3,8H,1,4-7H2,2H3 |
InChI Key |
DZYUIBYJQPIXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


